Glycidyl methacrylate
Overview
Description
Glycidyl methacrylate is an ester of methacrylic acid and glycidol. This compound contains both an epoxide and an acrylate group, making it bifunctional. It is a common monomer used in the production of epoxy resins . This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Glycidyl methacrylate (GMA) is a bifunctional molecule, containing both an epoxide and an acrylate group . Its primary targets are polymers, specifically polyolefins and other acrylate resins . GMA is used to provide epoxy functionalization to these polymers . It acts as an adhesion promoting crosslinking co-monomer for acrylic and vinyl resins .
Mode of Action
GMA interacts with its targets through a well-known nucleophilic ring-opening reaction of the epoxy group . This reaction allows for the installation of a variety of functionalities onto the reactive scaffold . The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .
Biochemical Pathways
The biochemical pathways affected by GMA primarily involve the post-polymerization modifications of polymers . The treatment of poly(this compound) with nucleophilic agents yields new linear homo/co-polymers . The materials obtained have different physicochemical properties depending upon the nucleophiles utilized .
Pharmacokinetics
It’s worth noting that gma’s properties such as its density (107 g/cm³), boiling point (1890 °C), and solubility in water (ca 50g/l) influence its behavior in various applications .
Result of Action
The result of GMA’s action is the formation of a wide variety of chemically diverse materials characterized by controlled structure and specific functions . These materials have varied properties, including different physicochemical properties depending on the nucleophiles utilized . For instance, the incorporation of nanoparticles in GMA exhibited progressive properties .
Action Environment
The action of GMA can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, under acidic conditions, the oxygen atom is already protonated before ring-opening and poses no threat for further reaction . Moreover, GMA’s reactivity and stability can be affected by its storage and handling conditions .
Biochemical Analysis
Biochemical Properties
Glycidyl methacrylate is a highly reactive compound due to the presence of its epoxide group . It can undergo a variety of reactions with nucleophilic agents, leading to the formation of new linear homo/co-polymers . These polymers can interact with various biomolecules, such as enzymes and proteins, through covalent bonding .
Cellular Effects
The effects of this compound on cells are largely dependent on the nature of the interactions it forms with cellular biomolecules. For instance, it has been used to improve the rheological behavior, crystallization properties, and foaming performance of poly (lactic acid) (PLA) through a chain extension reaction .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the opening of its epoxide ring by nucleophilic agents . This reaction allows for the installation of a variety of functionalities onto the reactive scaffold . The resulting polymers can then interact with biomolecules through covalent bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the polymer epoxy groups undergo crosslinking reactions with carboxyl acid during the formation of films . As the content of this compound increases, a higher crosslinking extent is formed in the films .
Metabolic Pathways
This compound is readily biodegradable and readily hydrolyzed
Transport and Distribution
This compound is stable under recommended storage conditions . Elevated temperatures can cause hazardous polymerisation
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl methacrylate can be synthesized through the esterification of methacrylic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the reaction of methacrylic acid with glycidol in the presence of a catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a colorless liquid with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including nucleophilic ring-opening reactions of the epoxide group. These reactions include amine-epoxy, thiol-epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .
Common Reagents and Conditions:
Amine-Epoxy Reaction: This reaction involves the use of primary or secondary amines to open the epoxide ring, forming a β-amino alcohol.
Thiol-Epoxy Reaction: Thiols react with the epoxide group to form a β-thioether alcohol.
Azide-Epoxy Reaction: Azides react with the epoxide group to form a β-azido alcohol.
Acid-Epoxy Reaction: Carboxylic acids react with the epoxide group to form a β-hydroxy ester.
Hydrolysis Reaction: Water can hydrolyze the epoxide group to form a diol.
Major Products Formed: The major products formed from these reactions are β-amino alcohols, β-thioether alcohols, β-azido alcohols, β-hydroxy esters, and diols, depending on the reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Methyl Methacrylate: Like glycidyl methacrylate, methyl methacrylate is used as a monomer in the production of polymers.
Ethylene Glycol Dimethacrylate: This compound is used as a crosslinking agent in polymer synthesis.
Diglycidyl Ether of Bisphenol A: This compound is commonly used in the production of epoxy resins.
Uniqueness of this compound: this compound’s uniqueness lies in its bifunctional nature, which allows for a wide range of chemical modifications and applications. Its combination of an epoxide and an acrylate group makes it highly versatile and valuable in various fields of research and industry .
Properties
IUPAC Name |
oxiran-2-ylmethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZRXNHHFUQHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Record name | GLYCIDYL METHACRYLATE | |
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Record name | GLYCIDYL METHACRYLATE | |
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Related CAS |
25067-05-4 | |
Record name | Poly(glycidyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID0025361 | |
Record name | Glycidyl methacrylate | |
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Molecular Weight |
142.15 g/mol | |
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Physical Description |
Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | GLYCIDYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |
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Boiling Point |
372 °F at 760 mmHg (NTP, 1992), 189 °C | |
Record name | GLYCIDYL METHACRYLATE | |
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Flash Point |
181 °F (NTP, 1992), 84 °C (Tag open cup) | |
Record name | GLYCIDYL METHACRYLATE | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |
Record name | GLYCIDYL METHACRYLATE | |
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Density |
1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |
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Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-91-2, 25067-05-4 | |
Record name | GLYCIDYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |
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Record name | 2,3-epoxypropyl methacrylate | |
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Melting Point |
freezing pt: -41.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Glycidyl methacrylate?
A1: this compound has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including: * 1H NMR and 13C NMR spectroscopy: These techniques provide information about the structure and arrangement of hydrogen and carbon atoms in the GMA molecule. [, ] * FTIR Spectroscopy: This method helps identify functional groups present in GMA, such as epoxy rings and carbonyl groups, by analyzing their characteristic absorption and transmission patterns. [, , , , ] * XPS: This surface-sensitive technique can analyze the elemental composition and chemical states of GMA, particularly in the context of surface modifications and coatings. [, , ]
Q3: What are the advantages of using this compound in polymer synthesis?
A3: this compound is a highly reactive monomer due to its epoxy group, making it suitable for various polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and graft polymerization. [, , , , , , ] This reactivity allows for the synthesis of diverse polymers with tailored properties.
Q4: How does this compound enhance the properties of other polymers?
A4: GMA can be incorporated into other polymers to modify their properties. For example: * Toughening: In polyamide 6 (PA6) and poly(butylene terephthalate) (PBT) resins, GMA enhances toughness and impact strength without compromising tensile strength. [, ] This is attributed to the formation of long-chain branches in PA6 and the compatibilization effect in PBT blends. * Interface Adhesion: When grafted onto carbon fiber surfaces, GMA improves the interfacial adhesion with epoxy resin, resulting in enhanced mechanical properties of the composite material. [, ] This is attributed to the increased roughness and active groups on the carbon fiber surface, promoting better interaction with the epoxy matrix.
Q5: Can this compound be used to create porous materials?
A5: Yes, this compound can be utilized to create porous materials with controlled pore sizes and structures. These materials have shown potential in various applications, including: * Chromatography: Macroporous poly(this compound-co-ethylene dimethacrylate) rods have been successfully used as stationary phases for affinity chromatography. [] The porous structure allows for efficient binding and elution of target molecules. * Protein Adsorption: Magnetic poly(styrene-glycidyl methacrylate) microspheres with controlled porosity exhibit high adsorption capacity for proteins like bovine hemoglobin, making them promising for protein purification. []
Q6: How does the epoxy group of this compound contribute to its reactivity?
A6: The epoxy ring in GMA is highly susceptible to ring-opening reactions with various nucleophiles, such as amines, thiols, and alcohols. This reactivity makes GMA a versatile building block for synthesizing functional polymers and attaching diverse molecules to polymer backbones. [, , ]
Q7: How is this compound used in enzyme immobilization?
A7: GMA's epoxy group enables the covalent immobilization of enzymes onto various support materials. This is exemplified by: * Lysozyme Purification: Poly-(l)-histidine immobilized on poly(this compound) cryogel discs efficiently adsorb and desorb lysozyme, demonstrating its potential in bioseparation processes. [] * Trypsin Immobilization: Trypsin, a protease enzyme, can be effectively immobilized onto poly(alginic acid-g-glycidyl methacrylate-co-methyl methacrylate) matrices for applications in bioreactors and affinity chromatography. [, ] * Horseradish Peroxidase Immobilization: Poly(this compound) microspheres have been successfully used to immobilize horseradish peroxidase for applications in biocatalysis and environmental remediation. []
Q8: What is the biocompatibility of this compound-based materials?
A8: Biocompatibility of GMA-based materials is an important consideration for biomedical applications. Research shows: * Low Cytotoxicity: Cationic amphiphilic polymers derived from poly(this compound-b-propylene oxide-b-glycidyl methacrylate) exhibit low cytotoxicity, making them suitable for gene delivery applications. [] * Skin Wound Healing: Chitosan-g-glycidyl methacrylate/Au nanocomposites promote accelerated skin wound healing, demonstrating their potential in tissue engineering. []
Q9: How can the stability of this compound-based formulations be improved?
A9: The stability of GMA-containing formulations can be influenced by factors like pH, temperature, and storage conditions. Research focuses on strategies like: * Controlled Release: Incorporation of 2,4-D into a poly(this compound) matrix allows for controlled release of the herbicide, extending its efficacy and minimizing environmental impact. []
Q10: What are the environmental implications of using this compound?
A10: Understanding the environmental fate and effects of GMA is crucial for responsible use. * Controlled Release Systems: The development of controlled-release formulations, as seen with the 2,4-D herbicide encapsulated in a poly(this compound) matrix, shows promise in minimizing the environmental impact of active compounds. []
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